Cas no 1706438-11-0 ([Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid)
![[Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1706438-11-0x500.png)
[Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid 化学的及び物理的性質
名前と識別子
-
- [Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid
-
- インチ: 1S/C12H18N4O3/c1-9-7-10(16-3-5-19-6-4-16)14-12(13-9)15(2)8-11(17)18/h7H,3-6,8H2,1-2H3,(H,17,18)
- InChIKey: NXOWMYNMVKMSBA-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CN(C)C1=NC(N2CCOCC2)=CC(C)=N1
[Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM507991-1g |
2-(Methyl(4-methyl-6-morpholinopyrimidin-2-yl)amino)aceticacid |
1706438-11-0 | 97% | 1g |
$637 | 2023-02-02 |
[Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
[Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acidに関する追加情報
Comprehensive Overview of [Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid (CAS 1706438-11-0)
[Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid (CAS 1706438-11-0) is a specialized pyrimidine derivative with significant potential in pharmaceutical research and organic synthesis. This compound features a unique molecular structure combining morpholine and pyrimidine moieties, making it particularly interesting for drug discovery applications targeting kinase inhibition and metabolic pathways.
The molecular formula C12H18N4O3 and molecular weight of 266.30 g/mol suggest good bioavailability for this heterocyclic compound. Researchers are particularly interested in its potential as a building block for medicinal chemistry, especially in the development of novel therapeutic agents for inflammatory conditions and metabolic disorders - two areas receiving tremendous attention in 2024 pharmaceutical research.
Recent studies indicate that [Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid derivatives may interact with specific biological targets, prompting investigations into their potential as selective enzyme inhibitors. This aligns with current trends in precision medicine and personalized therapeutics, where researchers seek compounds with specific binding affinities to reduce off-target effects.
From a synthetic chemistry perspective, the morpholine-pyrimidine scaffold present in this compound offers multiple sites for structural modification, making it valuable for structure-activity relationship (SAR) studies. The acetic acid moiety provides an additional handle for conjugation or salt formation, enhancing its utility in prodrug development - a hot topic in contemporary drug delivery research.
The compound's physicochemical properties, including its predicted logP value and hydrogen bond donor/acceptor count, suggest favorable drug-like characteristics according to Lipinski's rule of five. These properties are crucial for researchers developing orally bioavailable pharmaceuticals, particularly for chronic conditions requiring long-term medication - a major focus area in current pharmaceutical R&D.
In material science applications, the pyrimidine-morpholine core of this compound shows promise for developing novel functional materials. The conjugated system may exhibit interesting electronic properties relevant to organic electronics, an area experiencing rapid growth due to demand for flexible and sustainable electronic components.
Quality control of [Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid typically involves advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical research, where even minor impurities can significantly impact biological testing results.
Storage recommendations for this compound emphasize protection from moisture and light, with optimal conditions at 2-8°C under inert atmosphere. Proper handling procedures are essential to maintain the integrity of this research chemical, particularly for long-term stability studies that are increasingly important in drug development pipelines.
The global market for specialized pharmaceutical intermediates like this compound continues to expand, driven by growing R&D investments in targeted therapies. Industry analysts note particular demand for heterocyclic building blocks with multiple functional groups that enable rapid analog synthesis - a key requirement in modern medicinal chemistry programs.
Recent patent literature reveals growing interest in morpholine-containing compounds for various therapeutic applications, suggesting potential commercial value for this chemical entity. The compound's structural features make it particularly relevant for kinase inhibitor development, a therapeutic area that continues to dominate oncology research.
Environmental and safety assessments of [Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid indicate it requires standard laboratory precautions. Researchers should consult the SDS for specific handling guidelines, particularly regarding personal protective equipment and waste disposal procedures - essential considerations in today's increasingly regulated research environment.
Future research directions for this compound may explore its potential in combination therapies and drug repurposing - two emerging strategies in pharmaceutical development. The versatility of its chemical structure makes it a promising candidate for these innovative approaches that aim to accelerate drug discovery timelines.
Academic and industrial laboratories seeking high-purity research chemicals should verify suppliers' quality certifications and analytical data when sourcing this compound. The growing emphasis on reproducible research makes rigorous quality control throughout the supply chain increasingly important for research success.
In conclusion, [Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid (CAS 1706438-11-0) represents a valuable chemical tool for modern drug discovery and materials science. Its unique structural features and potential biological activities position it as an interesting subject for ongoing research in multiple cutting-edge scientific domains.
1706438-11-0 ([Methyl-(4-methyl-6-morpholin-4-yl-pyrimidin-2-yl)-amino]-acetic acid) 関連製品
- 1369118-10-4(3-(Pyrimidin-5-ylamino)propanoic acid)
- 1804718-84-0(3-Amino-5-(chloromethyl)-2-(difluoromethyl)-4-nitropyridine)
- 2228316-36-5(methyl 2-(5-chloro-2-fluoropyridin-3-yl)-2-hydroxyacetate)
- 14068-27-0(Methyl 2-(quinoxalin-2-YL)acetate)
- 6627-88-9(4-allyl-2,6-dimethoxyphenol)
- 2228453-40-3(3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one)
- 1147718-43-1(N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide)
- 356530-62-6(N-(3-Methylbenzyl)-1-phenylethanamine)
- 1017387-64-2(Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-amine)
- 1805109-19-6(Ethyl 2-amino-4-(difluoromethyl)pyridine-6-acetate)




